molecular formula C19H22ClN3O3 B14922277 2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]butanehydrazide

2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]butanehydrazide

Cat. No.: B14922277
M. Wt: 375.8 g/mol
InChI Key: SHZQOSDNJPXIKH-SRZZPIQSSA-N
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Description

2-(4-Chloro-2-methylanilino)-N’~1~-[(E)-1-(2-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a chlorinated aniline group, a methoxy-substituted phenyl group, and a butanohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylanilino)-N’~1~-[(E)-1-(2-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide typically involves multiple steps:

    Formation of the hydrazide: The initial step involves the reaction of butanoic acid with hydrazine to form butanohydrazide.

    Condensation reaction: The butanohydrazide is then reacted with 2-hydroxy-5-methoxybenzaldehyde under acidic or basic conditions to form the corresponding hydrazone.

    Substitution reaction: The hydrazone is further reacted with 4-chloro-2-methylaniline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazide.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation products: Quinones and other oxidized derivatives.

    Reduction products: Hydrazides and amines.

    Substitution products: Various substituted anilines and phenols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Antimicrobial activity: Research into its potential as an antimicrobial agent against various pathogens.

Medicine

    Drug development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.

    Cancer research: Investigation of its effects on cancer cell lines and potential mechanisms of action.

Industry

    Material science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylanilino)-N’~1~-[(E)-1-(2-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylanilino)-N’-(4-hydroxy-3-methoxybenzylidene)butanohydrazide: A closely related compound with similar structural features.

    2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone: Another compound with a similar hydrazone linkage and aromatic substituents.

Uniqueness

2-(4-chloro-2-methylanilino)-N’~1~-[(E)-1-(2-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chloro-2-methylanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]butanamide

InChI

InChI=1S/C19H22ClN3O3/c1-4-16(22-17-7-5-14(20)9-12(17)2)19(25)23-21-11-13-10-15(26-3)6-8-18(13)24/h5-11,16,22,24H,4H2,1-3H3,(H,23,25)/b21-11+

InChI Key

SHZQOSDNJPXIKH-SRZZPIQSSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C(C=CC(=C1)OC)O)NC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CCC(C(=O)NN=CC1=C(C=CC(=C1)OC)O)NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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